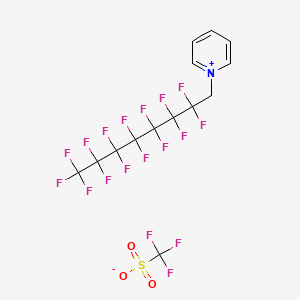
Pyridinium, 1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)-, trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate is a highly fluorinated quaternary ammonium compound. It is known for its antiseptic properties and is structurally related to cetylpyridinium chloride . This compound is characterized by its unique chemical structure, which includes a perfluorooctyl group attached to a pyridinium ring, making it highly hydrophobic and chemically stable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate involves the reaction of perfluorooctyl iodide with pyridine in the presence of a base, followed by the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including crystallization and recrystallization to obtain high-purity product
Quality Control: Rigorous testing to ensure the compound meets industry standards
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Where the pyridinium group can be substituted with other nucleophiles
Oxidation and Reduction Reactions: Though less common due to the stability of the perfluorooctyl group
Common Reagents and Conditions
Nucleophiles: Such as halides, thiols, and amines for substitution reactions
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Can yield various substituted pyridinium salts
Oxidation Reactions: May produce oxidized derivatives of the pyridinium ring
Reduction Reactions: Can lead to reduced forms of the pyridinium compound
Applications De Recherche Scientifique
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst
Biology: Investigated for its antimicrobial properties and potential use in disinfectants
Medicine: Explored for its antiseptic properties and potential use in wound care
Industry: Utilized in the production of fluorinated surfactants and coatings
Mécanisme D'action
The mechanism of action of N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The perfluorooctyl group enhances its hydrophobic interactions with the lipid membrane, while the pyridinium group facilitates binding to the cell surface .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium Chloride: A structurally related quaternary ammonium compound with similar antiseptic properties
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic
Uniqueness
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate is unique due to its highly fluorinated structure, which imparts greater chemical stability and hydrophobicity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring long-lasting antimicrobial activity and resistance to harsh chemical environments .
Propriétés
Numéro CAS |
25061-59-0 |
|---|---|
Formule moléculaire |
C14H7F18NO3S |
Poids moléculaire |
611.25 g/mol |
Nom IUPAC |
1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H7F15N.CHF3O3S/c14-7(15,6-29-4-2-1-3-5-29)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28;2-1(3,4)8(5,6)7/h1-5H,6H2;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
YBVIGZGPYGVIDI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
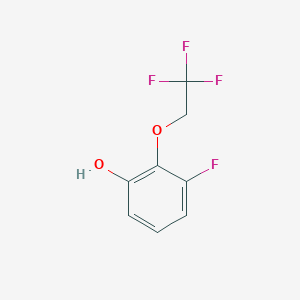
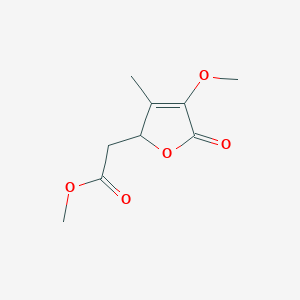

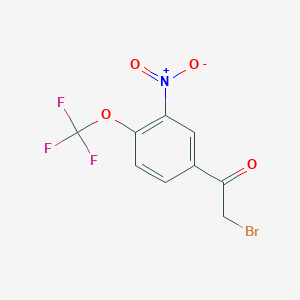
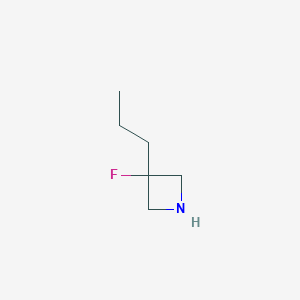
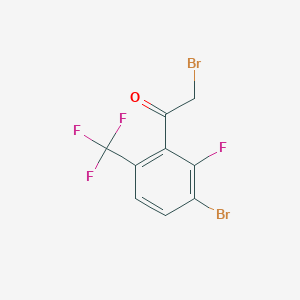

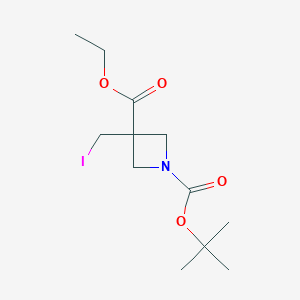
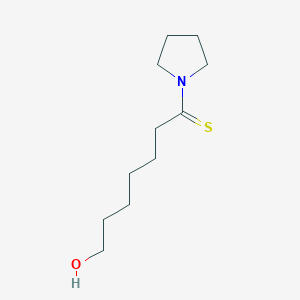
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
